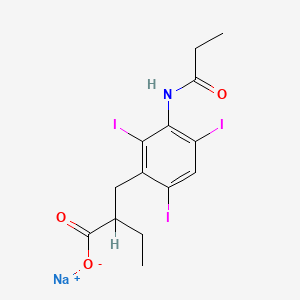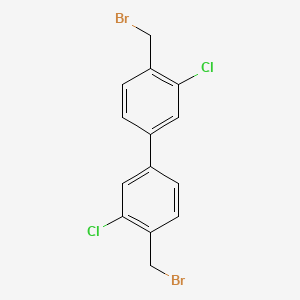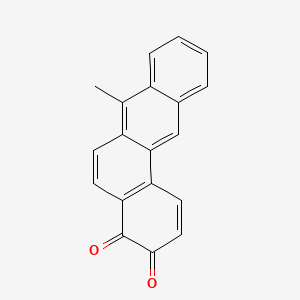
7-Methylbenz(a)anthracene-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylbenz(a)anthracene-3,4-dione is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H12O2. This compound is known for its complex structure and significant role in various scientific research fields. It is a derivative of benz(a)anthracene, characterized by the presence of a methyl group and two ketone functionalities at specific positions on the aromatic ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenz(a)anthracene-3,4-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benz(a)anthracene derivatives, followed by oxidation processes to introduce the ketone groups. The reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as catalysts and oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification methods, such as column chromatography and recrystallization, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 7-Methylbenz(a)anthracene-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, sulfonic, or halogen groups.
Scientific Research Applications
7-Methylbenz(a)anthracene-3,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential carcinogenic and mutagenic effects, providing insights into cancer research.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which 7-Methylbenz(a)anthracene-3,4-dione exerts its effects involves its interaction with cellular components. The compound can form adducts with DNA, leading to mutations and potential carcinogenesis. It is metabolized by cytochrome P450 enzymes, resulting in reactive intermediates that can bind covalently to DNA and proteins, disrupting normal cellular functions.
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound, lacking the methyl and ketone groups.
7,12-Dimethylbenz(a)anthracene: Another derivative with additional methyl groups, known for its potent carcinogenic properties.
Chrysene: A structurally related PAH with similar reactivity.
Uniqueness: 7-Methylbenz(a)anthracene-3,4-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of both methyl and ketone groups makes it a valuable compound for studying the effects of structural modifications on the properties of PAHs.
Properties
CAS No. |
71989-02-1 |
|---|---|
Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
7-methylbenzo[a]anthracene-3,4-dione |
InChI |
InChI=1S/C19H12O2/c1-11-13-5-3-2-4-12(13)10-17-14(11)6-7-16-15(17)8-9-18(20)19(16)21/h2-10H,1H3 |
InChI Key |
XUEZVDKAGOWVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


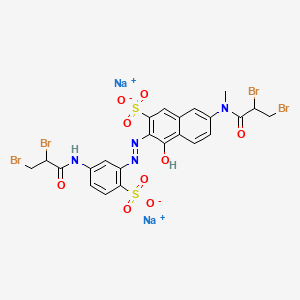
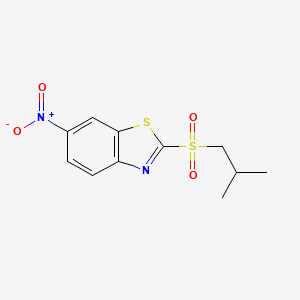

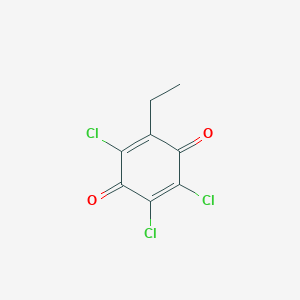
![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
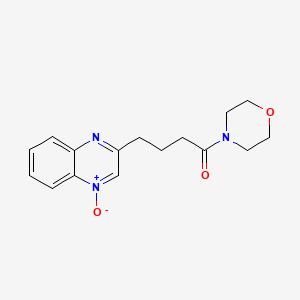
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
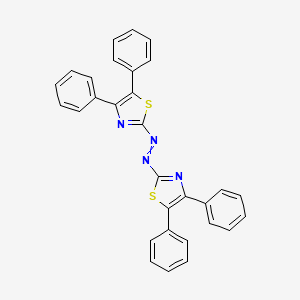
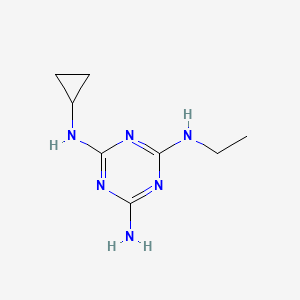
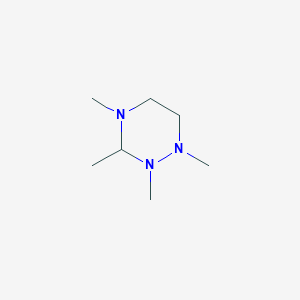
![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
